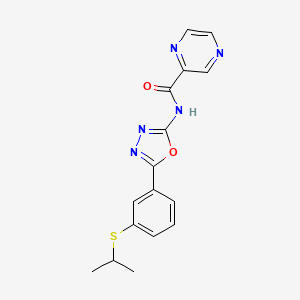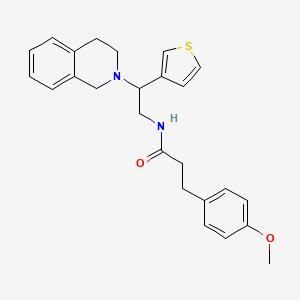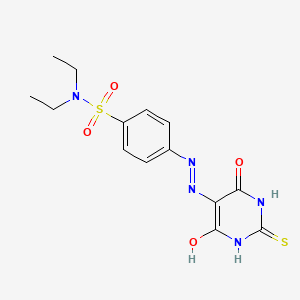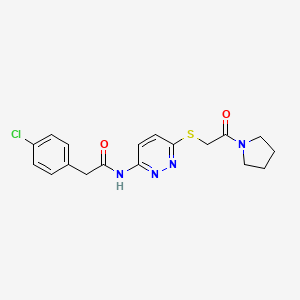
6-fluoro-1-propyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-propyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of quinoline derivatives and has shown potential in various biological applications such as cancer treatment, anti-inflammatory, and antimicrobial activities.
Scientific Research Applications
GABAA/Benzodiazepine Receptor Interaction
Compounds structurally similar to "6-fluoro-1-propyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one" have been studied for their interaction with the GABAA/benzodiazepine receptor. For instance, imidazo[1,5-a]quinoxaline amides and carbamates, with modifications in their structure, demonstrate a range of intrinsic efficacies at this receptor, highlighting the potential for such compounds in modulating neurotransmitter activity (Tenbrink, R., Im, W., Sethy, V., Tang, A. H., & Carter, D., 1994).
TGF-betaR1 Inhibition
Another area of research is the inhibition of TGF-beta receptor 1, which is crucial for cancer research and therapy. The compound "4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylamine" has been identified as a potent and selective inhibitor, suggesting similar compounds could have applications in targeting pathways involved in tumor growth and metastasis (Bonafoux, D., Chuaqui, C., Boriack-Sjodin, P., Fitch, C., Hankins, G., Josiah, S., Black, C., Hetu, G., Ling, L., & Lee, W.-C., 2009).
Antimicrobial and Antiviral Drug Development
Research into the synthesis, analysis, and biological properties of compounds with the quinolin-4-one core has shown potential antimicrobial and antiviral applications. One study described the synthesis of a potential antimicrobial and antiviral drug, indicating the utility of such compounds in drug development processes (Vaksler, Y., Hryhoriv, H. V., Ivanov, V. V., Kovalenko, S., Georgiyants, V., & Langer, T., 2023).
Photocatalysis
The development of photocatalytically active derivatives from compounds structurally similar to "this compound" for various organic transformations indicates their potential in chemical synthesis and materials science (Gao, W., Wan, Y., Zhang, Z., Wu, H., Liu, T., & Zhang, G., 2020).
Metal Ion Sensing
Some derivatives are explored as chemosensors for metal ions, such as Zn(2+), showing the potential of similar compounds in environmental monitoring and bioimaging applications (Li, P., Zhou, X., Huang, R., Yang, L., Tang, X., Dou, W., Zhao, Q., & Liu, W., 2014).
properties
IUPAC Name |
6-fluoro-1-propyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-2-9-24-11-14(17(25)13-10-12(20)6-7-16(13)24)19-22-18(23-26-19)15-5-3-4-8-21-15/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLVHVKEVKVJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2545112.png)
![N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545116.png)

![1-(4-Bromophenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2545120.png)

![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)




![1-[4-[4-(1-Hydroxypropan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2545132.png)